molecular formula C18H23N7O B10998786 N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

Cat. No.: B10998786
M. Wt: 353.4 g/mol
InChI Key: XMZMNIFKFHYGSN-UHFFFAOYSA-N
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Description

N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a benzimidazole ring, a tetrazole ring, and a cyclohexane carboxamide group, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide typically involves multi-step organic reactions. The process begins with the formation of the benzimidazole ring, followed by the introduction of the tetrazole ring and the cyclohexane carboxamide group. Common reagents used in these reactions include isopropylamine, ortho-phenylenediamine, and cyclohexanecarboxylic acid. The reactions are often carried out under controlled temperatures and in the presence of catalysts to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity compounds suitable for research and application.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the tetrazole ring, resulting in the formation of reduced tetrazole derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzimidazole or tetrazole rings are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products:

Scientific Research Applications

N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial strains.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as cancer and infections.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound binds to enzymes and receptors, inhibiting their activity and disrupting cellular processes.

    Pathways Involved: It affects pathways related to cell division, DNA replication, and protein synthesis, leading to the inhibition of cell growth and proliferation.

Comparison with Similar Compounds

  • N-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thione
  • 2,3-dihydro-1,3-thiazolo[3,2-a]benzimidazole
  • Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide

Comparison: N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide stands out due to its unique combination of benzimidazole and tetrazole rings, which confer distinct chemical properties and biological activities. Unlike its similar compounds, it exhibits a broader spectrum of antimicrobial activity and has shown potential in various therapeutic applications.

Properties

Molecular Formula

C18H23N7O

Molecular Weight

353.4 g/mol

IUPAC Name

N-(2-propan-2-yl-3H-benzimidazol-5-yl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide

InChI

InChI=1S/C18H23N7O/c1-12(2)16-21-14-7-6-13(10-15(14)22-16)20-17(26)18(8-4-3-5-9-18)25-11-19-23-24-25/h6-7,10-12H,3-5,8-9H2,1-2H3,(H,20,26)(H,21,22)

InChI Key

XMZMNIFKFHYGSN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(N1)C=C(C=C2)NC(=O)C3(CCCCC3)N4C=NN=N4

Origin of Product

United States

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